2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde
Description
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) backbone substituted with a terminal alkyne (but-3-yn-1-yl) group and an aldehyde functional group at the 2-position. This structure combines the rigid bicyclic framework with reactive moieties, making it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-but-3-ynylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C12H16O/c1-2-3-6-12(9-13)8-10-4-5-11(12)7-10/h1,9-11H,3-8H2 |
InChI Key |
UAAKCDJIGNTKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(CC2CCC1C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the aldehyde and alkyne groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Functional Group Impact on Reactivity and Bioactivity
Aldehyde vs. Amine :
The aldehyde group in the target compound and its analogs (Table 1) offers distinct reactivity compared to amine-substituted derivatives like compound 5a . Aldehydes are electrophilic and participate in condensation reactions (e.g., Schiff base formation), whereas amines (as in 5a) enable hydrogen bonding and receptor interactions, critical for NMDA receptor antagonism .- Alkyne vs. This reactivity could be leveraged for bioconjugation or polymer synthesis.
Pharmacological and Toxicity Profiles
- NMDA Receptor Antagonists (e.g., 5a–f) :
Bicycloheptane-based amines (e.g., 5a) exhibit micromolar-range binding affinities to NMDA receptors, comparable to memantine, a clinical Alzheimer’s drug . Toxicity studies in MDCK and N2a cells show concentration-dependent viability loss above 100 µM, suggesting a safety margin at therapeutic doses (1 µM serum levels for memantine) . - Aldehyde Derivatives : The aldehyde group may confer higher cytotoxicity due to electrophilic stress, but this remains unverified in the provided evidence.
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